molecular formula C26H16N4O3S B4634469 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4634469
M. Wt: 464.5 g/mol
InChI Key: UGLCNTRPDICJJS-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including furan, phenyl, thiazole, oxazole, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the furan ring: Starting with furan-2-carboxylic acid, the furan ring is formed through cyclization reactions.

    Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting appropriate thioamides with α-haloketones.

    Formation of the oxazole ring: The oxazole ring is formed through cyclization reactions involving amino alcohols and carboxylic acids.

    Coupling reactions: The final compound is obtained by coupling the synthesized rings under specific conditions, often involving catalysts and solvents like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Oxazole derivatives: Compounds like oxazolone and oxazolidinone are known for their biological activities.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential in various biochemical processes.

Properties

IUPAC Name

6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O3S/c31-24(29-26-28-20(15-34-26)16-8-3-1-4-9-16)18-14-19(21-12-7-13-32-21)27-25-22(18)23(30-33-25)17-10-5-2-6-11-17/h1-15H,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLCNTRPDICJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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